2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid
Description
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid (CAS 1203499-55-1) is a pyridine derivative with the molecular formula C₁₀H₁₁FN₂O₂ and a molecular weight of 210.21 g/mol. It features a fluorine atom at the 2-position and a pyrrolidine substituent at the 6-position of the nicotinic acid scaffold. This compound is cataloged for research use, with pricing starting at $400 per gram . Its applications span pharmaceutical intermediates and fine chemical synthesis, leveraging the pyrrolidine group for enhanced binding affinity and the carboxylic acid moiety for hydrogen bonding .
Structure
2D Structure
Propriétés
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-7(10(14)15)3-4-8(12-9)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMHRMILPEKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214774 | |
| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-55-1 | |
| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Nucleophilic Substitution Step
- Starting materials: 2-fluoro-6-nitrobenzaldehyde or 2-fluoro-6-nitropyridine.
- Nucleophile: Pyrrolidine.
- Base: Potassium carbonate (K2CO3) or similar mild base.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
- Conditions: Heating the reaction mixture (typically 80–120 °C) under stirring for several hours (e.g., 6–12 hours) to ensure complete substitution.
This step results in the displacement of the fluorine atom or nitro group by the pyrrolidine moiety, forming 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde or related intermediates.
Oxidation to Nicotinic Acid
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizers.
- Conditions: Typically aqueous or biphasic systems under controlled temperature (0–50 °C) to avoid over-oxidation or decomposition.
- Outcome: Conversion of the aldehyde group at the 3-position of the pyridine ring to the corresponding carboxylic acid, yielding this compound.
General Procedure Example
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Fluoro-6-nitrobenzaldehyde, pyrrolidine, K2CO3, DMF, 100 °C, 8 h | Nucleophilic substitution to form 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde | Moderate to good yields (60–85%) |
| 2 | KMnO4, aqueous medium, 25 °C, 4 h | Oxidation of aldehyde to carboxylic acid | High yields (~80–90%) after purification |
Purification is commonly achieved by extraction, washing, drying, and recrystallization or column chromatography.
Analytical and Spectroscopic Characterization
-
- $$^{1}H$$ NMR shows characteristic signals for the pyrrolidine ring protons (δ 1.8–3.5 ppm) and aromatic protons of the pyridine ring (δ 7.0–9.0 ppm).
- $$^{13}C$$ NMR confirms the presence of carboxylic acid carbon (~170–175 ppm) and the fluorinated aromatic carbons.
-
- Strong absorption band for carboxylic acid C=O stretch near 1700 cm$$^{-1}$$.
- C–F stretching vibrations observed around 1200 cm$$^{-1}$$.
-
- Molecular ion peak consistent with molecular weight of 209.2 g/mol (C10H11FN2O2).
High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 column with acetonitrile/water gradient confirms purity >97%.
Research Findings and Optimization Notes
- The substitution reaction is sensitive to solvent and base choice; DMF and potassium carbonate provide optimal conversion rates.
- Reaction temperature influences the rate and selectivity; elevated temperatures (100 °C) improve yield without significant side reactions.
- Oxidation conditions require careful control to prevent over-oxidation or ring degradation; mild oxidants and moderate temperatures are preferred.
- Purification via silica gel chromatography or recrystallization from ethyl acetate/petroleum ether mixtures yields pure crystalline products.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Nucleophile | Pyrrolidine | Used in slight excess (1.1–1.5 equiv) |
| Base | Potassium carbonate | Mild base to neutralize acid byproducts |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent for SNAr |
| Temperature (Substitution) | 100 °C | Ensures reaction completion in 6–8 h |
| Oxidizing Agent | Potassium permanganate (KMnO4) | Strong, selective oxidant for aldehyde to acid |
| Temperature (Oxidation) | 25–30 °C | Prevents over-oxidation |
| Purification | Silica gel chromatography, recrystallization | Achieves >97% purity |
Analyse Des Réactions Chimiques
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. Common reagents include thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) with alcohols.
Table 1: Esterification Conditions and Products
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| SOCl₂, reflux | Methyl ester | 98% | |
| EDC, DMSO | Ethyl ester | 85% | |
| H₂SO₄, ethanol | Ethyl nicotinate | 98% |
Key Findings :
-
Thionyl chloride efficiently converts the acid to its acyl chloride intermediate, which reacts with methanol to form the methyl ester .
-
Ethyl esters are synthesized via EDC-mediated coupling in dimethyl sulfoxide (DMSO), achieving high yields .
Amide Formation
The carboxylic acid participates in amide coupling reactions with amines using activating agents like HATU or EDC.
Decarboxylation and Functional Group Transformations
Under thermal or basic conditions, the acid undergoes decarboxylation to form 2-fluoro-6-(pyrrolidin-1-yl)pyridine derivatives.
Notable Reactions :
-
Decarboxylation : Heating at 120°C in quinoline removes CO₂, yielding 2-fluoro-6-(pyrrolidin-1-yl)pyridine .
-
Oxidation : Treatment with mCPBA oxidizes the pyridine ring to N-oxide derivatives, altering electronic properties .
Nucleophilic Aromatic Substitution
The fluorine atom at the 2-position is susceptible to nucleophilic displacement by strong nucleophiles (e.g., alkoxides or amines).
Example :
-
Reaction with sodium methoxide replaces fluorine with methoxy, forming 6-(pyrrolidin-1-yl)-2-methoxynicotinic acid .
Metal-Catalyzed Cross-Coupling
The compound serves as a substrate in Suzuki-Miyaura couplings when functionalized with boronic ester groups.
Case Study :
-
2-Fluoro-6-(pyrrolidin-1-yl)-4-(dioxaborolanyl)pyridine reacts with aryl halides under Pd catalysis to form biaryl products .
Stability and Reactivity Trends
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Modulation of Metabotropic Glutamate Receptors (mGluRs)
One of the primary applications of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid is its role as a modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds in this class can act as antagonists for mGluR5, which is implicated in cognitive dysfunctions such as schizophrenia and anxiety disorders. The modulation of these receptors can potentially lead to therapeutic advancements in treating cognitive impairments.
Case Study: Cognitive Dysfunction Treatment
- A study demonstrated that mGluR5 antagonists could improve cognitive function in models of schizophrenia, suggesting that this compound may have similar effects due to its structural properties .
3.1 Neurological Disorders
The compound's interaction with nicotinic receptors suggests potential applications in treating neurological disorders, including Alzheimer's disease and Parkinson's disease. By modulating neurotransmitter release, it may enhance cognitive function and memory retention.
Case Study: Alzheimer's Disease
- Research has shown that nicotinic receptor agonists can improve memory deficits in animal models of Alzheimer's disease, indicating that this compound could be beneficial in similar contexts .
Research and Development
4.1 Current Research Trends
Ongoing research focuses on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. This includes modifying its chemical structure to improve bioavailability and selectivity for target receptors.
Table 2: Research Focus Areas
| Focus Area | Description |
|---|---|
| Structure Optimization | Modifying chemical structure for better efficacy |
| Bioavailability Studies | Assessing absorption and metabolism |
| Receptor Selectivity | Enhancing specificity for mGluR5 |
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Structural and Functional Modifications
- Nitrile Derivative (CAS 1228665-87-9): Replaces the carboxylic acid with a nitrile group, reducing molecular weight (191.21 vs. 210.21) and eliminating hydrogen-bonding capacity.
- Methyl Ester (CAS 1228666-19-0) : The esterification of the carboxylic acid increases molecular weight (224.23) and likely improves stability under acidic conditions. Esters often serve as prodrugs, hydrolyzing in vivo to release the active acid .
- Oxime Derivative (CAS 1228670-40-3): Introduces an oxime group, which can participate in coordination chemistry or act as a bioisostere for carbonyl groups.
- Silyl Ether Analog (CAS 1228666-21-4) : Incorporates a tert-butyldimethylsilyl (TBS) protecting group, significantly increasing molecular weight (377.51). The TBS group enhances steric bulk and lipophilicity, which may delay metabolic degradation .
Physicochemical Properties
- Solubility : The carboxylic acid in the parent compound confers higher aqueous solubility compared to its nitrile and ester analogs. The silyl ether analog’s solubility is expected to be lower due to increased hydrophobicity .
- Stability: The methyl ester (CAS 1228666-19-0) is more stable than the free acid in non-aqueous environments, while the oxime (CAS 1228670-40-3) may exhibit photoisomerization risks .
Activité Biologique
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid is a novel compound that has garnered attention due to its potential biological activity, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity, pharmacological implications, and potential therapeutic applications of this compound based on available literature and preliminary studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₀H₁₁FN₂O₂ and a molecular weight of 210.21 g/mol. Its structure features a pyrrolidine ring attached to the 6-position of a nicotinic acid backbone, with a fluorine atom at the 2-position. This unique configuration is believed to contribute significantly to its biological activity.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁FN₂O₂ |
| Molecular Weight | 210.21 g/mol |
| Functional Groups | Carboxylic acid, Pyrrolidine |
| Fluorine Position | 2-position |
| Synthesis Methods | Various organic synthesis techniques |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating nAChRs. This modulation is crucial for neurotransmitter release and synaptic plasticity, which are vital processes in cognitive function and neurological health.
The compound's interaction with nAChRs suggests potential implications for treating neurological disorders such as Alzheimer's disease and schizophrenia. The unique positioning of the fluorine atom may enhance its binding affinity and selectivity towards specific receptor subtypes, making it a candidate for further pharmacological exploration.
Pharmacological Implications
- Neurological Disorders : The modulation of nAChRs by this compound could lead to advancements in treatments for cognitive disorders. Its ability to influence neurotransmitter dynamics may help alleviate symptoms associated with conditions like Alzheimer's disease.
- Addiction Therapies : Given its structural similarity to other nicotinic compounds, it may also play a role in addiction therapies, particularly for nicotine dependence.
- Research Applications : The compound can serve as a valuable tool in studying receptor dynamics and drug interactions, potentially leading to the development of novel therapeutic agents with fewer side effects compared to traditional nicotinic acid derivatives.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Pyrrolidin-1-yl)nicotinic acid | Lacks fluorine; retains pyrrolidine attachment | May exhibit different receptor selectivity |
| 2-Fluoro-nicotinic acid | Contains only one fluorine at position 2 | Simpler structure; less sterically hindered |
| 3-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid | Fluorine at position 3 instead of position 2 | Potentially different binding characteristics |
The distinct fluorination pattern of this compound enhances its biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving halogenation and nucleophilic substitution. For example, fluorination at the 2-position of the pyridine ring can be achieved using fluorinating agents like Selectfluor®, followed by substitution of a leaving group (e.g., chlorine) at the 6-position with pyrrolidine under basic conditions. Purification often involves column chromatography or recrystallization, with structural confirmation via NMR, NMR, and NMR .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer : Due to its potential acute toxicity and respiratory irritation (as inferred from structurally similar compounds), researchers should use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid dust formation. Storage recommendations include airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Emergency measures for spills involve ethanol dampening and disposal via certified hazardous waste channels .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (), while NMR (fluorine coupling patterns) and NMR verify substitution patterns. Purity (>95%) is assessed via reverse-phase HPLC with UV detection () or elemental analysis .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up this compound production?
- Methodological Answer : Design of Experiments (DoE) is recommended to optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For instance, increasing pyrrolidine equivalents (1.5–2.0 eq) and using polar aprotic solvents (DMF or DMSO) can enhance substitution efficiency. Real-time monitoring via inline FTIR or LC-MS helps identify intermediates and byproducts .
Q. What strategies address contradictory reactivity data in derivatives with modified pyrrolidine substituents?
- Methodological Answer : Comparative kinetic studies under controlled conditions (pH, temperature) can resolve discrepancies. Computational methods (e.g., DFT calculations) evaluate electronic effects of substituents on the pyrrolidine ring. For example, steric hindrance from bulkier groups may reduce nucleophilic substitution rates, requiring adjusted reaction times .
Q. How can the metabolic stability of this compound be evaluated in preclinical models?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution tandem MS and compare fragmentation patterns to synthetic standards. CYP450 inhibition assays (e.g., fluorogenic substrates) assess enzyme interactions .
Q. What experimental designs elucidate interactions between this compound and nicotinic acid receptors?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (, ) to recombinant receptors. Mutagenesis studies (e.g., alanine scanning) identify critical binding residues. For functional activity, calcium flux assays in HEK293 cells expressing the receptor can correlate structural modifications with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
